molecular formula C12H20INO3 B15240786 Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B15240786
M. Wt: 353.20 g/mol
InChI Key: SVZZQMWNBGDULD-IVZWLZJFSA-N
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Description

Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the iodomethyl group, and the fusion of the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodomethyl group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
  • Racemic-2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid

Uniqueness

Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives and for exploring new chemical and biological activities.

Properties

Molecular Formula

C12H20INO3

Molecular Weight

353.20 g/mol

IUPAC Name

tert-butyl (2R,3aS,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

SVZZQMWNBGDULD-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@@H]2C1)CI

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI

Origin of Product

United States

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